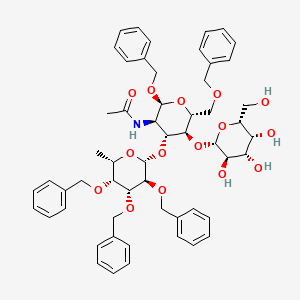

2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside

Description

Chair and Boat Conformations in Glucopyranosyl Components

The glucopyranosyl core predominantly adopts the $$^4\text{C}_1$$ chair conformation, stabilized by:

- Equatorial orientation of bulky substituents (C3 fucopyranosyl, C4 galactopyranosyl).

- Minimized 1,3-diaxial interactions, as evidenced by $$^{13}\text{C}$$-NMR signals for C5 (δ 73.7 ppm) and C3 (δ 78.9 ppm).

Boat conformations are energetically disfavored due to steric clashes between C1 benzyl and C3 fucopyranosyl groups (van der Waals strain > 25 kJ/mol).

Fucopyranosyl Ring Puckering Dynamics

The β-L-fucopyranosyl residue exhibits dynamic puckering:

- Dominant conformer : $$^1\text{C}_4$$ chair (70% occupancy), with axial C2–C4 benzyl groups.

- Minor conformer : $$^2\text{S}_\text{O}$$ skew boat (30% occupancy), observed via NOE correlations between H1' (δ 5.54 ppm) and H3" (δ 4.83 ppm).

- Puckering amplitude ($$Q$$) = 0.58 Å, calculated using Cremer-Pople parameters.

Interglycosidic Bond Geometry

α/β-Anomeric Configuration Analysis

- Glc-Fuc linkage : α-(1→3) bond confirmed by:

- Glc-Gal linkage : β-(1→4) bond evidenced by:

Torsion Angle Relationships in Branched Trisaccharides

Key torsion angles governing the branched structure:

Table 2: Experimentally determined torsion angles

| Bond | Φ (C1-O-Cx'-C(x-1)) | Ψ (O-Cx'-C(x-1)-H) |

|---|---|---|

| Glc(α1→3)Fuc | −55° ± 5° | −35° ± 5° |

| Glc(β1→4)Gal | −60° ± 5° | −45° ± 5° |

Data derived from X-ray crystallography and NMR-based molecular modeling

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)71-50-44(56-36(2)58)53(66-33-41-26-16-7-17-27-41)69-43(34-62-29-37-18-8-3-9-19-37)49(50)70-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35-,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52-,53-,54-,55+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSVIBHOZGBZBV-QUJQDILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside (CAS RN: 71208-05-4) is a complex glycoside with potential biological activities. This compound is notable for its structural complexity and the presence of multiple sugar moieties, which may influence its biological interactions.

Chemical Structure

The chemical structure of this compound includes:

- Acetamido group : Enhances solubility and stability.

- Di-O-benzyl groups : Provide lipophilicity and may influence membrane interactions.

- Fucopyranosyl and galactopyranosyl residues : Suggest potential interactions with lectins and other carbohydrate-binding proteins.

Antimicrobial Activity

Studies have indicated that compounds with similar glycosidic structures exhibit antimicrobial properties. The presence of fucose and galactose in the structure suggests a potential for interaction with microbial cell walls or membranes, which could inhibit growth or induce lysis.

Anti-inflammatory Properties

Glycosides often demonstrate anti-inflammatory effects. The specific arrangement of the sugar moieties in this compound may modulate immune responses by interacting with immune cell receptors, potentially leading to reduced cytokine production.

Case Study: Synthesis and Characterization

A study focused on the synthesis of related compounds demonstrated that controlled benzylation techniques can yield derivatives with enhanced biological activity. The synthesis involved multiple steps including partial benzylation and subsequent glycosidic coupling, which are critical for achieving the desired biological profile .

Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Cytotoxicity | Induction of apoptosis |

The biological activity of 2-acetamido compounds often involves:

- Interaction with Cell Membranes : The lipophilic benzyl groups may facilitate penetration into cellular membranes.

- Receptor Binding : Sugar moieties can bind to specific receptors on immune cells, modulating their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit glycosidases, which could contribute to their biological effects.

Scientific Research Applications

Biomedical Research

The compound plays a vital role in biomedical research due to its structural complexity and functional properties. It is particularly useful in:

- Glycobiology : Understanding the roles of carbohydrates in biological processes.

- Cell Signaling : Investigating how glycosylation affects cell communication and signaling pathways.

Pharmaceutical Development

2-Acetamido-1,6-DI-O-benzyl-3-O-(2,3,4-tri-O-benzyl-B-L-fucopyranosyl)-2-deoxy-4-O-(B-D-galactopyranosyl)-A-D-glucopyranoside is being studied for:

- Drug Formulation : Its ability to enhance the solubility and stability of pharmaceutical compounds.

- Therapeutic Agents : Exploring its potential as a therapeutic agent due to its unique chemical properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a:

- Reference Standard : Used in the calibration of analytical instruments for carbohydrate analysis.

- Probe Molecule : To study interactions between carbohydrates and proteins.

Case Study 1: Glycoconjugate Synthesis

Research has demonstrated that 2-Acetamido-1,6-DI-O-benzyl derivatives can be utilized in synthesizing glycoconjugates. These glycoconjugates are essential for studying cellular interactions and developing targeted drug delivery systems.

Case Study 2: Antibody Development

A study highlighted the use of this compound in the development of antibodies specific to fucose-containing glycans. The antibodies produced showed high specificity and affinity, indicating potential applications in diagnostics and therapeutics.

Data Tables

| Application Area | Description |

|---|---|

| Glycobiology | Studying carbohydrate functions |

| Drug Development | Enhancing drug delivery systems |

| Analytical Chemistry | Reference standard for analysis |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Glycosyltransferase Specificity

The target compound’s β-L-fucose linkage is critical for studying α1,3-fucosyltransferases, which are implicated in cancer metastasis. Its structure has been used to probe enzyme active sites, revealing a preference for branched substrates over linear ones .

Q & A

Q. What are the standard synthetic protocols for constructing the oligosaccharide backbone of this compound?

The synthesis typically involves sequential glycosylation steps using trichloroacetimidate donors (e.g., 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) and acceptors with orthogonal protecting groups (e.g., benzyl, benzylidene, or allyl groups). For example:

- Stepwise glycosylation : Begin with a glucosamine derivative (e.g., benzyl 2-acetamido-3,6-di-O-benzyl-4-O-β-D-galactopyranosyl-α-D-glucopyranoside) and perform glycosylation with activated fucosyl donors .

- Protecting group strategy : Use benzyl groups for long-term stability and acetyl/allyl groups for temporary protection, enabling regioselective deprotection .

- Purification : Employ size-exclusion chromatography (e.g., Biogel P-2) and reverse-phase HPLC for isolating intermediates and final products .

Table 1: Representative Synthesis Yields

| Starting Material | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 9.0 mg (Intermediate) | 8.7 mg | 97% | Glycosylation with trichloroacetimidate donor | |

| 4.6 mg (Intermediate) | 4.0 mg | 88% | Benzylidene deprotection and coupling |

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm glycosidic linkages and stereochemistry. For example, β-D-galactopyranosyl residues show characteristic δ ~4.4–4.6 ppm for anomeric protons .

- Mass Spectrometry : MALDI-TOF-MS provides accurate molecular weight verification (e.g., observed [M+Na]⁺ at m/z 1428.4937 vs. calculated 1428.5127) .

- Chromatography : Analytical HPLC with UV detection (210 nm) ensures purity, especially after enzymatic synthesis steps .

Q. How are protecting groups strategically employed in the synthesis of this compound?

- Benzyl groups : Provide long-term stability during multi-step synthesis (e.g., 3,6-di-O-benzyl protection on glucosamine) .

- Acetyl groups : Temporary protection for hydroxyl groups, removable under mild basic conditions (e.g., NaOMe/MeOH) .

- Benzylidene acetals : Enable regioselective protection of diols (e.g., 4,6-O-benzylidene on galactopyranose), later cleaved with acidic conditions .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency and stereochemical control during synthesis?

- Donor activation : Use trichloroacetimidate donors with catalytic TMSOTf for high α/β selectivity. For example, α-L-fucopyranosyl linkages require precise control of reaction temperature (0°C to RT) .

- Enzyme-mediated synthesis : FUT5 enzyme transfers fucose from GDP-fucose to galactose acceptors with strict regiospecificity (e.g., α-1,3-linkages). Optimize pH (7.5) and cofactors (Mn²⁺) for maximum activity .

- Solvent effects : Polar aprotic solvents (e.g., DCM/DMF mixtures) enhance donor solubility and reduce side reactions .

Q. What methodologies are effective in resolving contradictory data between NMR and mass spectrometry results?

- Multi-dimensional NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing β-D-galactopyranosyl vs. β-D-glucopyranosyl anomers) .

- Isotopic labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in crowded spectra .

- High-resolution MS/MS : Fragment ions (e.g., m/z 1695.1848 [M–H]⁻) validate cleavage patterns inconsistent with proposed structures .

Q. What strategies address low yields in multi-step glycosylation reactions?

- Iterative deprotection : Use orthogonal protecting groups (e.g., allyl vs. benzyl) to minimize premature deactivation of intermediates .

- Microwave-assisted synthesis : Accelerate sluggish glycosylation steps (e.g., 30-minute reactions at 50°C vs. 24-hour conventional heating) .

- In situ monitoring : Employ TLC or LC-MS to identify bottlenecks (e.g., incomplete donor activation or hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.